molecular formula C10H12FNO4S B8565732 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid

Cat. No.: B8565732
M. Wt: 261.27 g/mol
InChI Key: FEPFCEMKMFONAR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO4S. This compound is known for its unique chemical structure, which includes a fluorine atom and a methylsulfonylamino group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

2-[3-fluoro-4-(methanesulfonamido)phenyl]propanoic acid

InChI

InChI=1S/C10H12FNO4S/c1-6(10(13)14)7-3-4-9(8(11)5-7)12-17(2,15)16/h3-6,12H,1-2H3,(H,13,14)

InChI Key

FEPFCEMKMFONAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)C(=O)O

Origin of Product

United States

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